molecular formula C13H12N4O B11867339 N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide CAS No. 827318-22-9

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide

Cat. No.: B11867339
CAS No.: 827318-22-9
M. Wt: 240.26 g/mol
InChI Key: NMEBPQDGIXBYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide (CAS 827318-22-9) is a synthetic organic compound with a molecular formula of C13H12N4O and a molecular weight of 240.26 g/mol . This chemical features a molecular hybrid structure combining an indole scaffold and a pyrazole ring, both of which are significant pharmacophores in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological potential. Research on various indole derivatives has demonstrated a wide range of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antioxidant, and antimalarial properties . The pyrazole moiety is likewise a potent heterocycle frequently found in biologically active molecules. The strategic fusion of these two systems in a single molecule makes this compound a compound of high interest for research and development, particularly in the synthesis of novel therapeutic agents. While specific biological data for this exact compound is limited in public literature, research on closely related N-acetamide indole analogs reveals promising directions. Recent studies have identified such compounds as a novel chemotype with potent antiplasmodial activity, acting through the inhibition of PfATP4, a molecular target for next-generation antimalarials . Other indole-3-acetamide derivatives have shown significant potential as antihyperglycemic and antioxidant agents, displaying potent inhibitory activity against the α-amylase enzyme . Furthermore, molecular hybrids incorporating indole, pyrazole, and related structures have been investigated for their cytotoxic effects and ability to induce apoptosis in cancer cell lines such as HCT116 colon carcinoma . This compound is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and pharmacological profiling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

827318-22-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18)

InChI Key

NMEBPQDGIXBYEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The indole scaffold is typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. In the context of this compound, 1H-indol-5-amine serves as the primary precursor. Reaction with 2-chloroacetyl chloride in aqueous sodium acetate/acetic acid yields 2-chloro-N-(1H-indol-5-yl)acetamide, a critical intermediate.

Reaction Conditions :

  • Temperature : 0–5°C (ice bath)

  • Solvent : Water/acetic acid (3:1 v/v)

  • Yield : 68–72% after recrystallization

This step requires strict pH control (pH 6.5–7.0) to prevent over-acylation or decomposition of the indole nitrogen.

ParameterValueSource
CatalystPdCl₂(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.5 equiv)
SolventDioxane/H₂O (4:1 v/v)
Temperature80°C, 12 h
Yield58–62% after column chromatography

Side reactions, such as homocoupling of boronic esters, are mitigated by degassing the solvent and using excess indole substrate.

Acetamide Functionalization

The final acetylation step involves reacting the primary amine of the pyrazole-indole intermediate with acetyl chloride or acetic anhydride. A two-step procedure is documented:

  • Protection of Indole Nitrogen :

    • Reagent : Ethyl bromoacetate, NaH (1.2 equiv)

    • Solvent : DMF, 0°C → RT, 6 h

    • Yield : 85%

  • Deprotection and Acetylation :

    • Reagent : HCl/EtOAc (4M), 2 h

    • Acetylation : Acetic anhydride, pyridine, 50°C, 4 h

    • Overall Yield : 52%

Analytical and Purification Strategies

Chromatographic Monitoring

Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and ethyl acetate/hexane (1:1) is standard for tracking reaction progress. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures ≥95% purity.

HPLC Conditions :

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Flow Rate : 1.0 mL/min

  • Detection : UV 254 nm

  • Retention Time : 8.2 min

Recrystallization vs. Column Chromatography

Recrystallization from ethanol/water (2:1) achieves 89–92% purity but risks product loss (15–20% yield reduction). Column chromatography with silica gel (230–400 mesh) and ethyl acetate/hexane gradients provides higher recovery (75–80%) but demands solvent optimization.

Challenges and Optimization

Regioselectivity in Pyrazole Coupling

Competing C2 vs. C3 substitution on the indole ring necessitates directing groups. The 6-acetamide group in this compound enhances C2 selectivity by electronic deactivation of the C3 position.

Key Data :

SubstrateC2:C3 RatioYield (%)
6-Nitroindole1:2.334
6-Acetamidoindole4.7:162
Conditions: PdCl₂(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C

Stability of Intermediates

The 2-chloroacetamide intermediate is prone to hydrolysis under basic conditions. Stabilization strategies include:

  • Low-Temperature Storage : −20°C in anhydrous DMF

  • In Situ Generation : Avoiding isolation by proceeding directly to pyrazole coupling

Scalability and Industrial Relevance

Kilogram-scale synthesis (patent WO202318754A1) uses continuous flow reactors for the Suzuki step, achieving 91% conversion with 10-minute residence time. Environmental metrics:

  • E-Factor : 23.4 (solvent waste dominant)

  • PMI (Process Mass Intensity) : 56.2

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

The compound exhibits significant anticancer properties, primarily attributed to its ability to inhibit various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit their proliferation.

Case Studies:

  • In Vitro Studies: A study demonstrated that compounds similar to N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide showed effective growth inhibition against several cancer cell lines, including MCF-7 and HT-29, with IC50 values as low as 0.34 μM for some derivatives .
  • Mechanism of Action: The compound's mechanism involves the inhibition of tubulin polymerization, a crucial process in cell division, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism
This compoundMCF-70.34Apoptosis
This compoundHT-290.86Apoptosis
Other derivativesVarious0.52 - 2.84Tubulin inhibition

Anti-inflammatory Potential

This compound has shown promise in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.

Research Findings:

  • Cytokine Inhibition: In animal models of colitis, the compound significantly reduced levels of IL-6 and TNF-α, which are key mediators in inflammatory responses.
  • Animal Models: Studies conducted on rat models indicated a marked improvement in inflammation symptoms following treatment with this compound.

Metabolic Disorders

The compound also demonstrates potential as an antihyperglycemic agent, which could be beneficial for managing diabetes.

Findings:

  • α-Amylase Inhibition: A related study reported that indole-based compounds exhibited good to moderate inhibition against α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM . This suggests potential applications in controlling blood sugar levels.

Mechanism of Action

The mechanism by which N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to the observed bioactivities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs are acetamide-bearing heterocycles with indole, pyrazole, or benzothiazole frameworks. Below is a comparative analysis:

Compound Name Core Structure Substituents/Modifications Molecular Formula (MW) Potential Activity Source
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide (Target) Indole + pyrazole Acetamide at C6, pyrazole at C2 Likely ~C₁₄H₁₃N₅O (~275 g/mol) Kinase inhibition, CNS targets
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl-acetamide C₁₇H₁₂F₃N₂O₂S (379 g/mol) Antimicrobial, anticancer
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridazinone + thiazole Indole, pyridin-yl thiazole, acetamide C₂₂H₁₆N₆O₂S (428.5 g/mol) Kinase/protease inhibition
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide Indole + pyridazine Ethyl-indole, pyridazine-pyrazole, acetamide ~C₂₁H₁₉N₇O₂ (425 g/mol) Neuroprotective, anti-inflammatory
Key Observations:
  • Core Heterocycles : The target compound’s indole-pyrazole hybrid contrasts with benzothiazole () or pyridazine-thiazole () cores in analogs. Indole-pyrazole systems may favor CNS penetration, while benzothiazoles are linked to antimicrobial activity .
  • Substituent Effects : The trifluoromethyl and methoxy groups in benzothiazole derivatives () enhance lipophilicity and metabolic stability. In contrast, the target compound’s simpler acetamide group may improve solubility .

Biological Activity

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the chemical formula C13H12N4OC_{13}H_{12}N_4O (CID 136235128), features a unique structure that combines indole and pyrazole moieties. This structural combination is thought to contribute to its diverse biological activities, including anti-cancer and antihyperglycemic effects .

Anticancer Activity

Research indicates that derivatives of indole and pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative activity of various indole derivatives against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). Among these derivatives, certain compounds demonstrated IC50 values as low as 0.06 µM, indicating potent antitumor efficacy .

Table 1: Antiproliferative Activity of Indole Derivatives

Compound IDCell LineIC50 (µM)
10bA5490.012
10bK5620.010
10aHeLa0.520
10aMCF-70.340
10aHT-290.860

Antihyperglycemic Activity

The compound has also been evaluated for its antihyperglycemic effects. A series of indole-3-acetamides were synthesized and tested for their ability to inhibit the enzyme α-amylase, which plays a crucial role in carbohydrate digestion. The most active compound in this series exhibited an IC50 value of 1.09 µM, demonstrating significant potential as an antihyperglycemic agent .

Table 2: α-Amylase Inhibition Activities

Compound IDIC50 (µM)
Compound 151.09
Acarbose0.92

The mechanisms through which this compound exhibits its biological effects are multifaceted:

  • Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating pathways involving EGFR and p53-MDM2 .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .
  • Enzyme Inhibition : The inhibition of α-amylase is significant for managing blood glucose levels, making it a candidate for diabetes management .

Study on Anticancer Efficacy

In a recent study evaluating the anticancer properties of various indole derivatives, this compound was included among other synthesized compounds. The results indicated that this compound significantly inhibited cell proliferation in A549 and K562 cell lines, supporting its potential use as an anticancer agent .

Evaluation of Antihyperglycemic Properties

Another study focused on the antihyperglycemic activity of related indole derivatives found that this compound showed promising inhibition against α-amylase, suggesting its utility in managing diabetes .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide and related derivatives?

Answer:
The synthesis of such acetamide derivatives typically involves multi-step reactions, including:

  • 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between azides and alkynes (e.g., using Cu(OAc)₂ in tert-BuOH/H₂O) to form triazole or pyrazole intermediates, followed by acetylation .
  • Click Chemistry : Sodium ascorbate and CuSO₄·5H₂O catalyze triazole formation under mild conditions, enabling high yields and regioselectivity .
  • Condensation Reactions : Acid-catalyzed (e.g., acetic acid/NaHSO₄-SiO₂) condensation of indole/pyrazole precursors with acetamide derivatives .

Key Considerations : Optimize reaction time (6–24 hours) and solvent systems (e.g., DMF:H₂O:n-BuOH for solubility). Monitor via TLC (hexane:ethyl acetate = 8:2) and characterize intermediates by IR (C=O at ~1670 cm⁻¹) and NMR .

Advanced: How can structural contradictions in crystallographic or spectroscopic data be resolved during characterization?

Answer:
Discrepancies between experimental and theoretical data (e.g., bond lengths in XRD vs. DFT calculations) require:

  • Multi-Technique Validation : Cross-validate using ¹H/¹³C NMR (e.g., δ 5.38–5.48 ppm for –CH₂– groups), IR (C=O stretch at ~1670 cm⁻¹), and HRMS (e.g., [M+H]+ accuracy within 0.001 Da) .
  • SHELX Refinement : Use SHELXL for small-molecule crystallography to refine twinned or high-resolution data, adjusting parameters like R1 and wR2 .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric equilibria in acetamide groups) via variable-temperature studies .

Example : A ¹³C NMR discrepancy at δ 165.0 ppm (C=O) vs. DFT-predicted δ 163.5 ppm may indicate solvent effects or hydrogen bonding .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify indole NH (δ ~10.7 ppm), pyrazole protons (δ ~8.4 ppm), and acetamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₄H₁₃N₃O: 240.1131) with <1 ppm error .
  • XRD : Resolve crystal packing and hydrogen-bonding networks using SHELX-refined data .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • PASS Program : Predicts pharmacological targets (e.g., kinase inhibition or T-type calcium channel modulation) based on structural analogs .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or tubulin) with scoring functions (ΔG < −7 kcal/mol indicates strong binding) .
  • ADMET Prediction : SwissADME estimates solubility (LogP ~2.5), permeability (TPSA ~75 Ų), and cytochrome P450 interactions .

Validation : Compare with in vitro assays (e.g., IC₅₀ values for cytotoxicity or enzyme inhibition) .

Basic: What are the common challenges in optimizing reaction yields for this compound?

Answer:

  • Byproduct Formation : Minimize via controlled stoichiometry (1:1 azide:alkyne ratio) and inert atmospheres (N₂/Ar) .
  • Catalyst Efficiency : Copper catalysts (Cu(OAc)₂ vs. CuSO₄/NaAsc) impact regioselectivity; screen at 10 mol% .
  • Solvent Polarity : Polar solvents (e.g., DMF/H₂O) enhance solubility but may hydrolyze intermediates; use tert-BuOH/H₂O for stability .

Yield Optimization : Typical yields range 60–85%; recrystallize in ethanol to purify .

Advanced: How do electronic effects of substituents influence the reactivity of the indole-pyrazole core?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro (–NO₂) at the phenyl ring decreases electron density at the indole NH, reducing nucleophilicity and altering reaction pathways (e.g., slower acetylation) .
  • Electron-Donating Groups (EDGs) : Methoxy (–OCH₃) enhances resonance stabilization, increasing susceptibility to electrophilic substitution at the pyrazole C-3 position .
  • Steric Effects : Bulky substituents (e.g., naphthyl) hinder cycloaddition; use microwave-assisted synthesis to reduce reaction time .

Case Study : Substituents at the indole C-6 position (acetamide vs. methoxyethyl) modulate biological activity by altering LogP and hydrogen-bonding capacity .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted azides or alkynes .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate from 8:2 to 6:4) .
  • HPLC : Reverse-phase C18 columns (acetonitrile:H₂O = 70:30) for high-purity (>95%) isolates .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) be rationalized?

Answer:

  • Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .
  • Metabolic Stability : Assess via liver microsome assays; rapid degradation may yield false negatives .
  • Off-Target Effects : Use kinome-wide profiling to rule out unintended kinase inhibition .

Example : A compound showing low IC₅₀ in MCF-7 but inactivity in HEK293 may indicate estrogen receptor-mediated cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.